molecular formula C9H16O5 B2964422 (R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol CAS No. 4494-96-6

(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol

Cat. No.: B2964422
CAS No.: 4494-96-6
M. Wt: 204.222
InChI Key: CWSMTGSMKMNOOX-ULAWRXDQSA-N
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Description

The compound "(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol" is a furanodioxolane-based derivative with a protected diol system. It is a chiral molecule, characterized by its stereochemistry (3aR,5S,6aR) and the presence of two isopropylidene protecting groups. This structure is critical in synthetic organic chemistry, particularly as a chiral building block for carbohydrate derivatives and nucleoside analogs . Its molecular formula is C₁₂H₂₀O₆, with a molecular weight of 260.28 g/mol .

The compound is often used in stereoselective synthesis due to its rigid bicyclic framework, which restricts conformational flexibility and enables precise control over reaction outcomes . Its applications span pharmaceutical intermediates, agrochemicals, and materials science.

Properties

IUPAC Name

(1R)-1-[(3aR,5S,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-7-3-6(5(11)4-10)12-8(7)14-9/h5-8,10-11H,3-4H2,1-2H3/t5-,6+,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSMTGSMKMNOOX-ULAWRXDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC(OC2O1)C(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2C[C@H](O[C@@H]2O1)[C@@H](CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol is a complex organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H20O6
  • Molecular Weight : 260.28 g/mol
  • CAS Number : 18549-40-1

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antioxidant Activity : Studies have shown that related compounds possess strong antioxidant properties that can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Certain derivatives have demonstrated efficacy against a range of bacteria and fungi, suggesting potential applications in treating infections.
  • Cytotoxic Effects : Research indicates that some analogs can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of Dioxole Rings : Utilizing dioxole precursors to create the desired ring structure.
  • Chiral Resolution : Employing techniques such as chromatography to isolate the (R) enantiomer due to its specific biological activity.
  • Functionalization : Introducing hydroxyl groups through reduction reactions to yield the final product.

Case Study 1: Antioxidant Activity

A study conducted by Giacometti et al. demonstrated that similar dioxole compounds significantly reduced reactive oxygen species (ROS) in vitro. The antioxidant capacity was measured using the DPPH assay which showed a notable decrease in DPPH radical absorbance at varying concentrations of the compound.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, derivatives of (R)-1 were tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 3: Cytotoxicity Against Cancer Cells

Research published in Cancer Letters explored the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways at concentrations as low as 10 µM.

Data Tables

Biological ActivityTest MethodResult
AntioxidantDPPH AssaySignificant reduction in ROS
AntimicrobialMIC TestMIC = 32 µg/mL for S. aureus
CytotoxicityApoptosis AssayInduced apoptosis at 10 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol
  • Molecular Formula : C₁₃H₂₂O₇
  • Key Differences : Incorporates an additional hydroxymethyl group at position 5 and a distinct stereochemistry (5R,6S vs. 5S,6aR).
  • Impact : The hydroxymethyl group enhances hydrophilicity (predicted pKa: 12.91 ± 0.60) and alters hydrogen-bonding patterns in crystallography .
1-[(3aR,5R,6S,6aR)-6-Methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
  • Molecular Formula : C₁₀H₁₈O₆
  • Key Differences : Methoxy substitution at position 6 replaces a hydroxyl group.
  • Impact : Reduced polarity (molecular weight: 234.246 vs. 260.28) and altered solubility in organic solvents .
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol
  • Molecular Formula : C₁₀H₁₂N₄O₄
  • Key Differences : Purine base substitution at position 5 and lack of isopropylidene groups.
  • Impact : Biological relevance as a nucleoside analog (e.g., antiviral applications) but reduced stability under acidic conditions .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 260.28 290.31 234.246 252.23
Boiling Point (°C) N/A 418.1 ± 45.0 N/A N/A
Density (g/cm³) N/A 1.254 ± 0.06 N/A N/A
Predicted pKa ~13.5* 12.91 ± 0.60 N/A ~12.5*

*Estimated based on structural analogs.

Crystallographic and Computational Studies

  • Target Compound : X-ray studies (using SHELX ) reveal layered hydrogen-bonding networks (O–H···O), critical for crystal engineering .
  • Compound A : Predicted to form denser crystal lattices due to additional hydroxyl groups .

Q & A

Q. What synthetic strategies are recommended for achieving high stereochemical purity in the synthesis of this compound?

  • Methodological Answer : The synthesis of stereochemically complex furanodioxolane derivatives often employs chiral auxiliaries or enantioselective catalysis. For example, analogous compounds (e.g., (3aR,5S,6R,6aR)-5-[(R)-1,2-dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl derivatives) have been synthesized using methanesulfonate intermediates to protect reactive hydroxyl groups during glycosylation or coupling reactions . Key steps include:
  • Stereochemical control : Use of low-temperature conditions (-20°C to 0°C) to minimize epimerization.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate diastereomers.
  • Validation : Polarimetry and chiral HPLC to confirm enantiomeric excess (>98%) .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Methodological Answer :
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry. For example, monoclinic crystal systems (space group P21) with lattice parameters (a = 5.5794 Å, b = 15.6118 Å, c = 8.0653 Å, β = 98.913°) have resolved similar furanodioxolane structures .
  • NMR spectroscopy : 1^1H and 13^13C NMR (500 MHz, CDCl₃) can identify diastereotopic protons and coupling constants (e.g., 3JH5H6=4.8^3J_{H5-H6} = 4.8 Hz for axial-equatorial relationships) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 312.33 [M+H]⁺) confirms molecular weight .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use .
  • Engineering controls : Use fume hoods for weighing or reactions involving volatile intermediates.
  • Waste disposal : Quench reactive intermediates (e.g., methanesulfonates) with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do stereochemical variations in the tetrahydrofurodioxolane ring affect reactivity in glycosylation reactions?

  • Methodological Answer : The axial vs. equatorial orientation of substituents on the tetrahydrofurodioxolane ring influences nucleophilic attack trajectories. For instance:
  • Axial 2,2-dimethyl groups : Enhance steric shielding, directing glycosylation to the C5 hydroxyl group .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, improving regioselectivity .
    Experimental validation involves kinetic studies (e.g., monitoring reaction progress via TLC) and DFT calculations to map energy barriers .

Q. How should researchers resolve discrepancies in reported crystallographic parameters for related compounds?

  • Methodological Answer : Discrepancies in lattice parameters (e.g., β angles differing by >1°) may arise from temperature variations or crystal packing effects. To address this:
  • Data validation : Cross-check with independent datasets (e.g., CCDC entries) and refine structures using SHELXL .
  • Temperature control : Collect data at 100 K to minimize thermal motion artifacts .
  • Software benchmarks : Compare results across multiple refinement packages (e.g., OLEX2 vs. WinGX) .

Q. What computational approaches are suitable for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). For example, electron-withdrawing groups on the dioxolane ring lower LUMO energies, enhancing electrophilic reactivity .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation behavior .
  • Docking studies : Model interactions with enzymatic targets (e.g., glycosidases) using AutoDock Vina .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer :
  • Kinetic profiling : Use in situ IR or Raman spectroscopy to monitor intermediate formation and adjust reagent addition rates .
  • Catalyst loading : Reduce Pd/C or enzyme concentrations to <1 mol% to minimize side reactions while maintaining turnover .
  • Workup strategies : Employ liquid-liquid extraction (e.g., ethyl acetate/water) instead of column chromatography for initial purification .

Data Contradiction Analysis

Q. Conflicting NMR assignments for diastereomeric protons: How to validate?

  • Methodological Answer :
  • NOESY/ROESY : Detect through-space correlations between H5 and H6 protons to confirm axial vs. equatorial positions .
  • Variable-temperature NMR : Observe coalescence of split signals at elevated temperatures to estimate rotational barriers .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., C11H20O8S derivatives) .

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